N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
Description
This compound is a benzamide derivative featuring a furan core substituted with a 3,4-dichlorophenyl group, an enamide linkage, and an isopropylamino moiety. The dichlorophenyl group enhances lipophilicity and may improve binding to hydrophobic targets, while the isopropylamino and 4-methylbenzamide substituents contribute to steric and electronic modulation .
Properties
CAS No. |
307974-03-4 |
|---|---|
Molecular Formula |
C24H22Cl2N2O3 |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
N-[(E)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H22Cl2N2O3/c1-14(2)27-24(30)21(28-23(29)16-6-4-15(3)5-7-16)13-18-9-11-22(31-18)17-8-10-19(25)20(26)12-17/h4-14H,1-3H3,(H,27,30)(H,28,29)/b21-13+ |
InChI Key |
RAIAPHLCZGMPFE-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring substituted with a dichlorophenyl group. This intermediate is then subjected to a series of reactions including amination, acylation, and condensation to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions such as:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide serves as a building block in organic synthesis , enabling the creation of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new materials.
Biology
The compound is under investigation for its biological activity , particularly its interaction with enzymes and receptors. Preliminary studies suggest that it may exhibit significant effects on cellular processes, making it a candidate for further exploration in biological research .
Medicine
Research into the therapeutic potential of this compound has highlighted its possible applications in treating various diseases:
- Anti-inflammatory Properties : Studies indicate that the compound may inhibit inflammatory pathways, suggesting potential use in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Activity : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). Some derivatives have shown IC50 values lower than established chemotherapeutics such as 5-Fluorouracil .
Antimicrobial Activity
Research has shown that derivatives containing the 3,4-dichlorophenyl group exhibit significant antimicrobial properties:
- Antibacterial Studies : Compounds similar to this one have shown enhanced activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while exhibiting moderate activity against Gram-negative strains.
- Antifungal Activity : The compound's derivatives have also been tested against fungal pathogens, demonstrating effectiveness against Candida species, with some outperforming standard antifungal agents like ketoconazole .
Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer effects of various derivatives of this compound against multiple cancer cell lines. Results indicated that certain derivatives exhibited potent cytotoxicity, suggesting that further development could lead to new chemotherapeutic agents .
Antimicrobial Research
In another study focusing on antimicrobial properties, derivatives were tested against a range of bacterial and fungal pathogens. The findings revealed that modifications to the compound's structure could enhance its efficacy against resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Substituent Variations
A. Furan Substitution Patterns
- 3,4-Dichlorophenyl vs. 3-Chlorophenyl: The target compound’s furan ring is substituted with 3,4-dichlorophenyl, compared to analogs like N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide (CAS: 500273-66-5), which bears a 3-chlorophenyl group .
B. Benzamide Substituents
- 4-Methyl vs. 4-Methoxy or Trimethoxy: The 4-methylbenzamide group in the target compound differs from N-[1-(furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (), which has 3,4,5-trimethoxybenzamide. Methyl groups are less polar than methoxy substituents, possibly improving membrane permeability but reducing solubility in aqueous media .
Amino Side Chain Modifications
- Isopropylamino vs. Methoxypropylamino: The isopropylamino group in the target compound contrasts with the 3-methoxypropylamino side chain in CAS 500273-66-5 . Isopropyl groups are more rigid and hydrophobic, which may influence target selectivity or pharmacokinetics (e.g., CYP-mediated metabolism).
Physicochemical Properties
Biological Activity
N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide, a compound with the chemical formula , has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to compile and analyze the available data regarding its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A furan ring substituted with a dichlorophenyl group.
- An isopropylamino moiety linked to an oxopropene unit.
- A benzamide functional group.
This structural composition suggests potential interactions with biological targets, which may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the 3,4-dichlorophenyl group often exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : In a study assessing various synthesized compounds, those containing 3,4-dichlorophenyl showed enhanced activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while exhibiting moderate activity against Gram-negative strains .
- Antifungal Activity : The compound's derivatives have also been tested against fungal pathogens. In vitro assays revealed effectiveness against Candida species, with some derivatives outperforming standard antifungal agents like ketoconazole .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Line Studies : A significant study indicated that compounds similar to this compound demonstrated cytotoxic effects on several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). Notably, some derivatives achieved IC50 values lower than those of established chemotherapeutics like 5-Fluorouracil .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .
- Disruption of Membrane Integrity : Antimicrobial activity may stem from the ability of these compounds to disrupt bacterial cell membranes, leading to cell lysis.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives based on the core structure of this compound and evaluated their antimicrobial properties using disc diffusion methods. The results indicated that compounds with higher lipophilicity exhibited better membrane penetration and antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Potential
In vitro testing on various cancer cell lines revealed that certain derivatives demonstrated selective cytotoxicity. For example, one derivative showed an IC50 value of 10.1 µM against HUH7 liver carcinoma cells, outperforming traditional chemotherapeutic agents . This selective action suggests potential for development as a targeted cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
